2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one
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Overview
Description
2-Ethoxy-3,7-dioxabicyclo[410]heptan-5-one is a bicyclic organic compound characterized by its unique structure, which includes an ethoxy group and two oxygen atoms forming a dioxabicyclo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the reaction of ethyl vinyl ether with a suitable dioxabicyclo precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired bicyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as distillation or chromatography, to remove any impurities and obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,7-Dioxabicyclo[4.1.0]heptane: Similar in structure but lacks the ethoxy group.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with different functional groups.
Uniqueness
2-Ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
60546-71-6 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-ethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C7H10O4/c1-2-9-7-6-5(11-6)4(8)3-10-7/h5-7H,2-3H2,1H3 |
InChI Key |
ANBGMFVCPREODB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2C(O2)C(=O)CO1 |
Origin of Product |
United States |
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